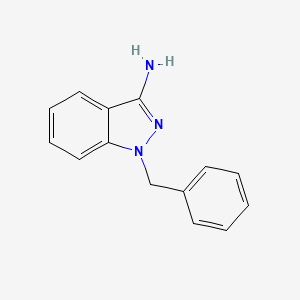

1-Benzyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBTZGUVZNEQQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493948 | |

| Record name | 1-Benzyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28519-78-0 | |

| Record name | 1-Benzyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1h Indazol 3 Amine and Indazole Analogues

Strategies for Constructing the Indazole Ring System

The formation of the indazole core is a critical step in the synthesis of these compounds. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and green chemistry approaches.

Cyclization Reactions for 1H-Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis. Traditional methods often involve the condensation of hydrazine (B178648) derivatives with 2-halo ketones or aldehydes, though these can require harsh conditions. thieme-connect.com A common route involves the reaction of o-fluorobenzaldehydes or their corresponding oximes with hydrazine. sci-hub.se Another established method is the diazotization of o-toluidine (B26562) followed by ring closure. chemicalbook.com More specifically, 1H-indazole-3-carboxylic acid can be synthesized from isatin (B1672199) through ring opening, diazotization, and subsequent reductive cyclization. chemicalbook.com

A general two-step synthesis for substituted 3-aminoindazoles starts from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, offering an alternative to the SNAr reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

One-Pot Synthetic Approaches to Indazoles

One-pot syntheses offer an efficient and operationally simple route to indazole derivatives from readily available starting materials. These methods are advantageous as they can reduce reaction time, minimize waste, and simplify purification processes.

A notable one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. acs.orgorganic-chemistry.org This method demonstrates a broad substrate scope and high tolerance for various functional groups. acs.org Another one-pot approach involves the reductive cyclization of in situ generated ortho-imino-nitrobenzene substrates, which are formed from the condensation of ortho-nitrobenzaldehydes with amines. organic-chemistry.org

Furthermore, a metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and air-insensitive method to produce indazoles in very good yields. organic-chemistry.org Benzo[g]indazole derivatives have been synthesized efficiently through a one-pot cascade reaction involving Suzuki–Miyaura coupling and aldol (B89426) condensation. thieme-connect.com

Metal-Catalyzed Indazole Synthesis

Transition-metal catalysis has significantly advanced the synthesis of indazoles, enabling reactions under milder conditions and with greater efficiency and selectivity. ingentaconnect.combenthamdirect.com

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in indazole synthesis. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles. researchgate.net Copper(OAc)2 catalyzes the N–N bond formation in a two-step protocol starting from 2-amino nitriles. thieme-connect.com Additionally, CuI-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are also pivotal in indazole synthesis. They are used in the intramolecular amination for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org The synthesis of indazoles from hydrazones can be achieved via palladium catalysis, although it may require high catalyst loading. google.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used in the synthesis of 1H-indazoles through sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov

Iodobenzene-Catalyzed Reactions: A metal-free approach utilizes iodobenzene (B50100) to catalyze the intramolecular C-H amination of hydrazones, providing N-aryl substituted 1H-indazoles under mild conditions. iosrjournals.org

| Catalyst | Reactants | Product | Reference |

| Copper(I) | 2-bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | acs.orgorganic-chemistry.org |

| Copper(I) oxide nanoparticles | 2-chloro/bromobenzaldehydes, primary amines, sodium azide | 2H-Indazole derivatives | organic-chemistry.org |

| Copper(OAc)2 | 2-amino nitriles, Grignard/organolithium species | 1H-Indazoles | thieme-connect.com |

| Palladium(II) acetate (B1210297) | (3-bromopyrazol-4-yl)acetonitrile, 2-formylphenylboronic acids | Benzo[g]indazole derivatives | thieme-connect.com |

| Rhodium(III)/Copper(II) | Ethyl benzimidates, nitrosobenzenes | 1H-Indazoles | nih.gov |

| Iodobenzene | Hydrazones | N-aryl substituted 1H-indazoles | iosrjournals.org |

Green Chemistry Approaches in Indazole Scaffold Construction

Green chemistry principles are increasingly being applied to the synthesis of indazoles to create more environmentally friendly processes. These methods often involve the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a simple and green method for preparing substituted tetrahydroindazole (B12648868) derivatives, offering improved yields and significantly shorter reaction times compared to conventional heating. mdpi.comajrconline.org For example, the reaction of 2-acetylcyclohexanone (B32800) with various hydrazines is effectively promoted by microwave irradiation. mdpi.com

Another green approach involves the use of polyethylene (B3416737) glycol (PEG 300) as a recyclable solvent in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org Furthermore, a visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzenes has been developed for the synthesis of indazoles, representing a sustainable and efficient methodology. rsc.org Electrochemical methods, such as the radical Csp2–H/N–H cyclization of arylhydrazones, also offer a sustainable route to 1H-indazoles. rsc.org

Regioselective Benzylation at the Indazole N1-Position

The direct alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, making regioselective synthesis a significant challenge. beilstein-journals.orgbeilstein-journals.org The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.orgdergipark.org.tr

N-Alkylation Strategies for 1-Benzylation

Achieving selective N1-benzylation is crucial for synthesizing compounds like 1-benzyl-1H-indazol-3-amine. Several strategies have been developed to control the regioselectivity of this reaction.

One common method involves the direct N-benzylation of the indazole core using benzyl (B1604629) halides in the presence of a base. The choice of base and solvent system is critical for achieving high N1 selectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective alkylation of various C-3 substituted indazoles. beilstein-journals.orgnih.gov However, conventional conditions like potassium carbonate in DMF can lead to mixtures of N1 and N2 isomers. dergipark.org.trnih.govresearchgate.net

Another approach to obtaining N1-substituted indazoles is through a two-step process involving an initial enamine condensation with an aldehyde, followed by hydrogenation. This method has demonstrated exclusive N1 selectivity. nih.gov The use of N-alkyl or N-arylhydrazines in the initial ring-forming step also provides a regioselective route to N1-substituted indazoles. beilstein-journals.org

For 1-benzyl-1H-indazole-3-carboxylic acid, a key intermediate, synthesis can be achieved by direct N-benzylation of indazole-3-carboxylic acid using benzyl chloride with a base like sodium hydride or triethylamine (B128534). Alternatively, it can be prepared by reacting ethyl 1H-indazole-3-carboxylate with sodium amide and p-chlorobenzyltosylate in xylene. google.com

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH/THF | >99% N1 | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH/DMF | 38:46 | beilstein-journals.org |

| 1H-Indazole | Isobutyl bromide | K2CO3/DMF | 58:42 | nih.gov |

| Unsubstituted and substituted indazoles | Alkyl halides | K2CO3/DMF | ~50:50 | dergipark.org.trresearchgate.netresearchgate.net |

Optimization of Reaction Conditions for 1-Benzyl-1H-Indazoles

A primary challenge in the synthesis of 1-substituted indazoles is controlling the regioselectivity of the N-alkylation, as reactions can occur at either the N-1 or N-2 position. mit.edu The distribution of these regioisomers is significantly influenced by the choice of base, solvent, temperature, and the nature of substituents on the indazole ring. beilstein-journals.org

Initial studies focused on the N-alkylation of indazoles often employed bases like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). beilstein-journals.org However, to achieve high N-1 regioselectivity, which is required for 1-benzyl-1H-indazoles, a systematic optimization of reaction parameters is crucial. A promising system for selective N-1 alkylation involves the use of sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF). d-nb.info Investigations have shown that this combination, often with an excess of the alkylating agent (e.g., benzyl bromide), can lead to excellent N-1 selectivity (>99:1) for various indazoles, particularly those with sterically demanding or electron-withdrawing substituents at the C3 position, such as carboxamide or acetyl groups. beilstein-journals.orgd-nb.info

Temperature control is another critical factor. While some alkylations proceed at room temperature, increasing the temperature to 50°C can improve the conversion rate, especially when using less reactive alkylating agents. beilstein-journals.org For the synthesis of specific esters, such as ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate, conditions may involve using sodium amide in xylene and heating to temperatures between 120-135°C. google.com

Table 1: Optimization of N-1 Alkylation Conditions for Indazoles

| Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (N-1) | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | DMF | Room Temp | 1.7:1 | 43% | beilstein-journals.org |

| K₂CO₃ | Acetone | Reflux | 1.4:1 | 45% | beilstein-journals.org |

| NaH | THF | 0 to 50 | >99:1 | 88% (for 3-CONHMe) | beilstein-journals.orgd-nb.info |

| NaH | DMF | Room Temp | 2.3:1 | 54% | beilstein-journals.org |

| t-BuOK | THF | Room Temp | 94:6 | Low Conversion | beilstein-journals.org |

Introduction and Functionalization of the C3-Amine Moiety

The 3-aminoindazole moiety is a key pharmacophore found in numerous kinase inhibitors. mdpi.comdrugbank.comnih.gov Its synthesis can be approached by either constructing the indazole ring with a pre-installed nitrogen functionality at C3 or by functionalizing a pre-formed indazole core at the C3 position.

Several synthetic routes provide access to the 3-aminoindazole scaffold. A common and efficient method is the cyclocondensation of appropriately substituted 2-aminobenzonitriles with hydrazine. researchgate.net This approach allows for the formation of the indazole ring system with the amine group directly in place at the C3 position.

Alternative strategies begin with different precursors. For instance, 2-aminobenzamide (B116534) derivatives can undergo intramolecular cyclization to yield 1H-indazol-3-one structures, which can serve as precursors to 3-aminoindazoles. sci-hub.se Another established pathway involves the use of 2-nitrophenylacetic acid, which can be converted in a multi-step synthesis to an intermediate that cyclizes to form the indazole ring. tandfonline.com More recently, palladium-catalyzed cyclization of 2-bromo-N-methylaniline with ethyl propiolate has been utilized to form the indazole-3-carboxylic acid, a versatile intermediate. vulcanchem.com

Once the indazole core is established, several methods can be employed to introduce or unmask the C3-primary amine. When starting with a 3-nitroindazole derivative, a straightforward reduction is commonly used. This can be achieved using various reducing agents, with iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride being a frequent choice. sci-hub.senih.gov

If the synthesis proceeds through an indazole-3-carboxylic acid intermediate, a Curtius, Hofmann, or Schmidt rearrangement can be employed to convert the carboxylic acid to a primary amine. However, a more common laboratory-scale approach involves converting the carboxylic acid to a carboxamide, which can then be further manipulated if needed. Direct conversion from a cyano group at the C3 position (from a 3-cyanoindazole) to a primary amine can also be achieved through reduction. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be readily modified to explore structure-activity relationships, either by functionalizing the C3-amine or by altering the N1-benzyl group.

The formation of carboxamide derivatives from an indazole-3-carboxylic acid is a robust and widely used transformation in medicinal chemistry. vulcanchem.com This is typically achieved through standard peptide coupling conditions. The synthesis of N-benzyl-1H-indazole-3-carboxamide, for example, involves the reaction of 1H-indazole-3-carboxylic acid with benzylamine. derpharmachemica.com The reaction is mediated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). derpharmachemica.com A base, commonly triethylamine (TEA), is added to neutralize the hydrochloride salt and facilitate the reaction. derpharmachemica.com These reactions are typically performed in aprotic polar solvents like DMF at room temperature. derpharmachemica.com This methodology is versatile and allows for the synthesis of a wide array of amide derivatives by varying the amine component. derpharmachemica.com

Table 2: Synthesis of N-Substituted-1H-indazole-3-carboxamides

| Amine Reactant | Product Name | Coupling Reagents | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Benzylamine | N-Benzyl-1H-indazole-3-carboxamide | EDC·HCl, HOBt, TEA | 75% | 145–148 | derpharmachemica.com |

| Aniline | N-Phenyl-1H-indazole-3-carboxamide | EDC·HCl, HOBt, TEA | 68% | 160–162 | |

| 2-Morpholinoethylamine | N-(2-Morpholinoethyl)-1H-indazole-3-carboxamide | EDC·HCl, HOBt, TEA | - | 148–151 | derpharmachemica.com |

| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-Thiadiazol-2-yl)-1H-indazole-3-carboxamide | EDC·HCl, HOBt, TEA | - | 194–198 | derpharmachemica.com |

The synthesis of derivatives bearing substitutions on the N1-benzyl group is readily accomplished by employing a substituted benzyl halide or tosylate in the N-alkylation step. google.com For example, 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid and its corresponding ethyl ester have been synthesized by reacting the parent 1H-indazole-3-carboxylate with p-chlorobenzyltosylate in the presence of sodium amide in xylene at elevated temperatures. google.com Similarly, derivatives with other substituents, such as 2,4-dichloro-benzyl groups, have been prepared using analogous methods. google.com This approach provides a direct route to a diverse library of compounds with varied electronic and steric properties on the benzyl ring, which is essential for tuning the pharmacological profile of the final molecule. mdpi.com

Introduction of Other Functional Groups on the Indazole Core

The functionalization of the indazole core is a critical area of research, enabling the synthesis of a diverse range of derivatives with tailored properties. The introduction of various functional groups at different positions on the indazole ring system allows for the fine-tuning of the molecule's electronic and steric characteristics. Methodologies for these transformations often involve direct C-H functionalization, transition-metal-catalyzed cross-coupling reactions, and classical electrophilic substitution, providing access to a wide array of substituted indazole analogues. researchgate.netnih.gov

Halogenation

Halogenation of the indazole ring is a fundamental strategy for introducing a versatile handle for further synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. chim.it Various methods have been developed for the regioselective introduction of iodine, bromine, and chlorine onto the indazole scaffold.

Iodination and Bromination: The direct iodination and bromination of indazoles are commonly achieved using elemental iodine (I₂) or bromine (Br₂) under basic conditions. chim.it For instance, treating an indazole with I₂ and potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF) can yield 3-iodoindazoles efficiently. chim.it Similarly, bromination can be performed with Br₂. chim.it Metal-free halogenation using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), offers an efficient and environmentally friendlier alternative for the direct C-H halogenation of 2H-indazoles. rsc.org These reactions can be tuned to achieve mono- or poly-halogenated products with high selectivity by adjusting the reaction conditions. rsc.org

Chlorination: While less common than iodination or bromination, methods for the chlorination of indazoles have also been reported. These often serve as a key step in the synthesis of complex derivatives. chim.ittandfonline.com For example, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and used as precursors for further functionalization. tandfonline.com

| Halogen | Reagent(s) | Position | Typical Conditions | Reference |

|---|---|---|---|---|

| Iodine | I₂, KOH | C3 | DMF or Dioxane | chim.it |

| Bromine | Br₂ | C3 | - | chim.it |

| Bromine/Chlorine | NBS / NCS | C3 | Water or other solvents, 25 °C | rsc.org |

Transition Metal-Catalyzed Functionalization

Transition-metal catalysis, particularly using palladium (Pd), has emerged as a powerful tool for the direct C-H functionalization of the indazole core. nih.govresearchgate.netrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

Direct Arylation: Palladium-catalyzed direct arylation is a widely used method to introduce aryl groups onto the indazole ring. researchgate.netmdpi.com The reaction of 2H-indazoles with aryl bromides can proceed in high yields using a low loading of a Pd(OAc)₂ catalyst and an inexpensive base like KOAc. researchgate.net This reaction tolerates a wide variety of functional groups on both the indazole and the aryl bromide. researchgate.net The regioselectivity of arylation can often be controlled by directing groups. For example, an electron-withdrawing group (EWG) at the C4 position of a 1H-indazole can direct C-H oxidative arylation specifically to the C7 position. researchgate.net

Alkenylation and Acylation: Rhodium(III) catalysts have been effectively used for the C-H functionalization of indazoles. mdpi.comacs.org For instance, a Rh(III)-catalyzed reaction between azobenzenes and α-keto aldehydes leads to the synthesis of 3-acylated-2H-indazoles in moderate to high yields. mdpi.com This transformation proceeds via the functionalization of a C(sp²)-H bond. mdpi.com

| Functionalization | Catalyst System | Reactant | Position | Key Features | Reference |

|---|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / KOAc | Aryl Bromides | C3 | Tolerates diverse electron-donating and withdrawing groups. | researchgate.net |

| Arylation | Palladium Catalyst | Arenes / Heteroarenes | C7 | Directed by electron-withdrawing group at C4. | researchgate.net |

| Arylation | Pd(OAc)₂ / DavePhos / PivOH / Cs₂CO₃ | Aryl Bromides | C6 | Used for N-methyl 7-azaindole (B17877) N-oxide. | mdpi.com |

| N-Arylation | Cu(OAc)₂ / Pyridine | Arylboronic Acids | N2 | Chan-Evans-Lam coupling for 1-benzyl-1H-indazol-3(2H)-one. | nih.gov |

| Acylation | Rh(III) Catalyst | α-keto Aldehydes | C3 | Reaction with azobenzenes to form 3-acylated-2H-indazoles. | mdpi.com |

Introduction of Other Key Functional Groups

Nitration: The introduction of a nitro group (—NO₂) onto the indazole ring is a valuable transformation, as the nitro group can be subsequently reduced to an amino group or used to influence the electronic properties of the molecule. The nitration of 7-nitroindazole, for example, can yield 3,7-dinitro-1H-indazole. chim.it Synthetic routes have also been developed for 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, starting from the appropriate benzylidene tetralones and hydrazine. nih.govnih.gov

Formylation and Amination: Direct formylation at the C3 position of 2H-indazoles can be achieved using DMSO as the formylating agent in a microwave-assisted, Selectfluor-mediated reaction. researchgate.net Amination at the C3 position is also a key transformation. While direct amination methods exist, often the 3-aminoindazole moiety is constructed during the ring synthesis itself or via reduction of a corresponding nitro compound. chim.itresearchgate.net

The ability to introduce this wide range of functional groups onto the indazole scaffold is essential for medicinal chemistry and materials science, as it allows for the systematic exploration of structure-activity relationships and the development of novel compounds. nih.govvulcanchem.com

Structure Activity Relationship Sar Studies of 1 Benzyl 1h Indazol 3 Amine Derivatives

Influence of Substituent Variations on the Indazole Ring System

Modifications to the fused benzene (B151609) ring of the indazole core have a profound impact on the biological profile of 1-benzyl-1H-indazol-3-amine derivatives. The position and nature of substituents can alter the electronic properties, conformation, and binding affinity of the molecule.

Research into antitumor agents has shown that substituents at the C-5 position of the indazole ring significantly affect anti-proliferative activity. mdpi.com For instance, a study on derivatives targeting the Hep-G2 cancer cell line established a potency trend for different fluorine substitutions at C-5, with a 3,5-difluoro substitution exhibiting the highest activity. mdpi.com Similarly, in the context of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, substitutions on the phenyl ring of the indazole were explored. The introduction of larger groups, such as ethoxy and isopropoxy, led to increased activity. nih.gov A notable enhancement in potency was also observed with the addition of a fluorine atom. nih.gov

Further studies have underscored the importance of substitution patterns for specific enzyme inhibition. For indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substituents at both the C-4 and C-6 positions of the indazole scaffold were found to be crucial for inhibitory activity. mdpi.com In another investigation focusing on anti-cancer properties, various substituents at the C-6 position were evaluated, demonstrating that this position is a key site for modulating activity. rsc.org

| Indazole Ring Position | Substituent | Observed Impact on Biological Activity | Target/Assay | Reference |

| C-5 | 3,5-difluoro | Highest anti-proliferative activity | Hep-G2 cells | mdpi.com |

| C-5 | 4-fluoro | Moderate anti-proliferative activity | Hep-G2 cells | mdpi.com |

| C-5 | 3-fluoro | Lower anti-proliferative activity | Hep-G2 cells | mdpi.com |

| Phenyl Ring | 3-ethoxyphenyl | Increased inhibitory activity | FGFR1 | nih.gov |

| Phenyl Ring | 3-isopropoxyphenyl | Increased inhibitory activity | FGFR1 | nih.gov |

| Phenyl Ring | Additional fluorine | Remarkable improvement in activity | FGFR1 | nih.gov |

| C-4 and C-6 | Various groups | Crucial for inhibitory activity | IDO1 | mdpi.com |

Contribution of the N1-Benzyl Group to Biological Potency

The N1-benzyl group is not merely a placeholder; it is a critical determinant of biological potency and can be fine-tuned to enhance interactions with target proteins. Studies have shown that the presence of a substituted benzyl (B1604629) group at the N1 position is essential for certain biological activities, such as antispermatogenic effects. austinpublishinggroup.com

The pattern of substitution on the benzyl ring itself is a key factor. For inhibitors of HIF-1, only substitutions at the ortho position of the benzyl's benzene ring with fluoro or cyano groups resulted in better inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions were found to diminish this activity. nih.gov In a different study, replacing the N1-benzyl group with a 3-pyridylmethyl or a fluorobenzyl moiety led to a significant increase in cytotoxic potency against cancer cells. rsc.org This highlights that both the presence and the specific electronic and steric features of the N1-substituent are vital for pharmacological efficacy. The activity of these derivatives often increases when two substituents are present on the benzyl ring, particularly in the ortho and para positions. austinpublishinggroup.com

| N1-Benzyl Ring Substitution | Resulting Activity | Target/Assay | Reference |

| ortho-fluoro | Better inhibitory activity | HIF-1 | nih.gov |

| ortho-cyano | Better inhibitory activity | HIF-1 | nih.gov |

| meta-fluoro | Reduced inhibitory activity | HIF-1 | nih.gov |

| para-chloro | Reduced inhibitory activity | HIF-1 | nih.gov |

| 3-pyridylmethyl (replacement) | Increased cytotoxic potency | HCT116 cells | rsc.org |

| fluorobenzyl (replacement) | Increased cytotoxic potency | HCT116 cells | rsc.org |

Modifications at the C3-Amine Position and Their Pharmacological Impact

The C3-amine group is a primary site for chemical modification, often serving as a key interaction point with biological targets, such as the hinge region of kinases. mdpi.comnih.gov Derivatization at this position has led to the development of potent and selective inhibitors.

For example, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for potent in vitro inhibitory activities against certain enzymes. nih.gov In the development of FGFR inhibitors, the incorporation of an N-ethylpiperazine group at this position was found to be important for both enzymatic and cellular activity. mdpi.comnih.gov The transformation of the C3-amine into an amide, forming a 1H-indazole-3-amide structure, has also been shown to play a critical role in enhancing antitumor activity. nih.gov This is often achieved by coupling the C3-amine with various carboxylic acids or their activated derivatives to produce a diverse library of carboxamides. derpharmachemica.com These modifications can improve pharmacokinetic properties and introduce new binding interactions. For instance, introducing a piperazine (B1678402) group can alter solubility and acid-base constants. nih.gov

| C3-Position Modification | Rationale/Observed Impact | Target Class | Reference |

| Carbohydrazide moiety | Crucial for strong inhibitory activity | IDO1 | nih.gov |

| N-ethylpiperazine group | Important for enzyme and cellular activity | FGFR | mdpi.comnih.gov |

| Carboxamide formation | Enhances antitumor activity, allows diverse library synthesis | Various (kinases) | nih.govderpharmachemica.com |

| Mercapto acetamide (B32628) moiety | Found in many cytotoxic drugs, provides key interactions | Histone deacetylase | nih.gov |

| Piperazine introduction | Can improve pharmacokinetic parameters and solubility | Various | nih.gov |

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of this compound derivatives. Methods such as molecular docking and Density Functional Theory (DFT) provide atomic-level insights into ligand-receptor interactions and molecular properties.

Molecular docking studies have been used to predict the binding modes of these derivatives within the active sites of target proteins. For example, docking has revealed that these compounds can form hydrogen bonds through the indazole N-H and hydrophobic interactions via the N1-benzyl group within the ATP binding pocket of FGFR1. nih.gov These simulations help rationalize the observed activity trends, such as why certain substitutions lead to higher potency. nih.govresearchgate.net

In silico fragment-based design and knowledge-based approaches have been successfully employed to identify novel indazole derivatives as potent and selective Aurora kinase inhibitors. nih.gov Computational modeling in such studies helps to understand the basis for isoform selectivity, for instance, by identifying specific residue interactions that can be exploited to target one kinase subtype over another. nih.gov DFT calculations are also used to predict the geometrical and electronic properties of the molecules, offering insights into their reactivity and potential interaction sites. researchgate.net These computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and guiding the design of more potent and selective molecules.

Mechanistic Investigations of 1 Benzyl 1h Indazol 3 Amine and Its Analogues

Identification of Molecular Targets and Binding Sites

Research into the mechanism of action for 1-benzyl-1H-indazol-3-amine analogues has identified several distinct molecular targets, primarily protein kinases and receptors. The specific target often depends on the substitutions made to the parent indazole structure.

The 1H-indazole-3-amine framework has been recognized as an effective hinge-binding fragment, a key interaction for inhibiting protein kinases. mdpi.com For instance, in the multi-kinase inhibitor Linifanib, this structure plays a crucial role in binding to the hinge region of tyrosine kinases. mdpi.com Analogues of this compound have been developed as inhibitors for a range of kinases, highlighting the versatility of this scaffold. A patent for 5-substituted indazoles identified compounds like 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indazol-3-amine as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), Janus Kinases (JAKs), and Cdc7. google.com Further studies have identified the ALK5 receptor, a transforming growth factor-beta (TGF-β) type I receptor, as a target for novel indazole derivatives. researchgate.net

Beyond kinases, another significant molecular target identified is fascin (B1174746), an actin-bundling protein. An analogue, 1-(trifluoromethylbenzyl)-1H-indazol-3-amine, was found to bind to a hydrophobic cleft between domains 1 and 2 of fascin. nih.gov

Other research has shown that modifying the indazole scaffold can direct these compounds toward G-protein coupled receptors (GPCRs) and ion channels. Indazole-3-carboxamide analogues have been developed as potent synthetic agonists for cannabinoid receptors CB1 and CB2. frontiersin.org Similarly, other derivatives have been identified as ligands for the Dopamine (B1211576) D2 receptor and as negative allosteric modulators of GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors. researchgate.netresearchgate.net

| Analogue Class/Compound | Molecular Target(s) | Reference |

|---|---|---|

| 1-(Trifluoromethylbenzyl)-1H-indazol-3-amine | Fascin | nih.gov |

| 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-indazol-3-amine | JAKs, GSK-3, ROCK, Cdc7 | google.com |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 Receptor | researchgate.net |

| Indazole-3-carboxamides (e.g., AB-FUBINACA) | Cannabinoid Receptors (CB1, CB2) | frontiersin.org |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 Receptor | researchgate.net |

| 3-(4-Benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols | GluN2B-containing NMDA Receptors | researchgate.net |

Elucidation of Signaling Pathways Mediated by Compound Interactions

The interaction of this compound analogues with their molecular targets initiates or disrupts specific signaling pathways, leading to their observed biological effects.

Kinase Signaling Pathways: By inhibiting various kinases, indazole derivatives can modulate pathways critical for cell survival and proliferation. rsc.org Inhibition of the JAK family of kinases disrupts the JAK/STAT pathway, which is fundamental for cytokine signaling and is implicated in autoimmune diseases and myeloproliferative syndromes. google.com The targeting of the ALK5 receptor by indazole analogues interferes with the TGF-β signaling pathway. researchgate.net Since hyperactivated TGF-β signaling is linked to tumor progression and immune evasion, its inhibition is a key therapeutic strategy. researchgate.net The B-RAF protein, a serine/threonine kinase, is another target whose inhibition affects the MAPK/ERK signaling pathway, thereby influencing cell growth. researchgate.net

Actin Cytoskeleton Reorganization: The inhibition of fascin by an analogue of this compound directly impacts the actin cytoskeleton. nih.gov Fascin is the primary actin-bundling protein in filopodia, which are cellular extensions essential for cell migration and invasion. nih.gov By blocking fascin, these inhibitors prevent the formation of stable filopodia, thereby inhibiting tumor cell migration, a critical step in metastasis. nih.gov

Neurotransmitter Receptor Signaling: Analogues that act on neuronal receptors modulate their respective signaling cascades. As negative allosteric modulators of GluN2B-containing NMDA receptors, certain indazole derivatives can prevent receptor overstimulation, which is associated with neurotoxic effects. researchgate.net Conversely, analogues that act as agonists at cannabinoid receptors activate downstream signaling, although the specific pathways influencing their various physiological effects are still being fully established. frontiersin.org

Other Mechanisms: For some indazole derivatives, particularly those with a 5-nitro substituent, the proposed mechanism of action against protozoan parasites like Leishmania involves the generation of reactive oxygen species (ROS). mdpi.com This oxidative stress can lead to the destruction of the parasite. mdpi.com

Receptor-Ligand Interactions through Biochemical and Biophysical Methods

A variety of advanced analytical techniques have been employed to characterize the precise interactions between indazole derivatives and their biological targets at the molecular level.

X-ray Crystallography: X-ray crystallography has provided high-resolution structural insights into these interactions. A key study on a fascin inhibitor analogue of this compound revealed that the inhibitor binds within a hydrophobic cleft of the fascin protein. nih.gov This binding induces a significant conformational change—a rotation of approximately 35° in domain 1 of fascin—which distorts both of the protein's actin-binding sites, thus explaining its inhibitory mechanism. nih.gov Crystallographic studies have also been used to investigate the binding of indazole-based ruthenium drugs to Human Serum Albumin (HSA), showing that the indazole ligands are crucial for recognizing hydrophobic binding pockets on the protein. acs.org

Molecular Modeling: Computational methods such as molecular docking and molecular dynamics simulations are frequently used to predict and analyze binding modes. Molecular docking of an indazole analogue to the dopamine D2 receptor identified key contacts between the ligand's protonatable nitrogen atom and an aspartate residue (Asp(3.32)) in the receptor's binding site. researchgate.net Subsequent molecular dynamics simulations confirmed the stability of this binding pose. researchgate.net Similar in silico simulations for GluN2B antagonists showed that the indazole moiety forms molecular interactions within the ifenprodil (B1662929) binding site that are analogous to those of similar phenol-containing compounds. researchgate.net

Biochemical and In Vitro Assays: The biological activity of these compounds is quantified using various biochemical assays. For antitumor research, the half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Studies on a series of 1H-indazole-3-amine derivatives have determined their IC₅₀ values against several human cancer cell lines, demonstrating their cytotoxic potential. mdpi.com

| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) |

|---|---|---|---|---|

| 5k | 4.86 | 5.73 | 6.24 | 3.32 |

| 6o | 4.12 | 7.35 | 5.47 | 6.28 |

Biophysical Techniques: Biophysical methods are also employed to study the functional consequences of ligand binding. For example, two-electrode voltage-clamp experiments on oocytes expressing NMDA receptors were used to demonstrate the potent inhibitory activity of enantiomeric indazole-based GluN2B antagonists, confirming the functional impact of their binding. researchgate.net

Computational and Spectroscopic Characterization of 1 Benzyl 1h Indazol 3 Amine

Quantum Chemical Calculations (e.g., DFT studies for Electronic Properties)

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure and properties of molecules. For indazole derivatives, DFT studies, often employing methods like B3LYP with a 6-31G(d,p) basis set, are used to compute various electronic parameters. nih.gov These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis, another component of DFT studies, maps the electrostatic potential onto the electron density surface. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding how it interacts with other molecules and biological targets. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and delocalization of electrons within the indazole scaffold. researchgate.net

While specific DFT data for 1-Benzyl-1H-indazol-3-amine is not extensively published, studies on structurally similar benzimidazole (B57391) and indazole derivatives provide a basis for understanding its likely electronic characteristics. researchgate.netresearchgate.net For instance, the nitrogen atoms of the indazole ring are expected to be electron-rich centers, while the aromatic rings will exhibit delocalized pi-electron systems.

Table 1: Calculated Electronic Properties of a Related Benzimidazole Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

Data is for a representative N-substituted benzimidazol-2-one (B1210169) derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, this compound) to a specific protein target. These methods are instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. nih.gov

The process typically involves generating a 3D model of the ligand and docking it into the active site of a target protein. The docking algorithm then explores various possible conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov

For indazole derivatives, docking studies have been performed against a range of biological targets, including kinases, which are often implicated in cancer. mdpi.com For example, derivatives of 1-benzyl-5-bromoindolin-2-one have been docked into the VEGFR-2 active site to explore their potential as anticancer agents. mdpi.com Similarly, molecular docking has been employed to study the interaction of indazole-based compounds with proteins like the Murine double minutes-2 (MDM2) receptor and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com

Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. researchgate.net

Table 2: Example of Molecular Docking Results for an Indazole Derivative with a Protein Target

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Derivative | Tubulin | -7.8 | Ala317, Asn258, Lys254 |

This data is for a 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amine, a structurally related compound, and illustrates the type of information obtained from docking studies. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. wiley-vch.de

In the ¹H NMR spectrum of a compound like this compound, one would expect to see distinct signals for the protons of the benzyl (B1604629) group and the indazole core. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic rings will appear in the downfield region (typically δ 7-8 ppm), while the methylene (B1212753) protons of the benzyl group will be found further upfield. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for an Indazole Scaffold

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indazole Aromatic CH | 7.18 - 8.10 | 109.7 - 126.8 |

| Indazole Quaternary C | - | 120.9 - 140.0 |

| Benzyl Aromatic CH | ~7.30 | ~128.0 - 129.0 |

| Benzyl CH₂ | ~5.50 | ~54.0 |

These are approximate chemical shift ranges based on data for various indazole and benzyl-substituted heterocyclic compounds. wiley-vch.dersc.org

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of organic compounds. IR spectroscopy provides information about the functional groups present in a molecule, while MS determines the molecular weight and can provide information about the molecular formula and structure.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region). rsc.org

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, a prominent fragment would likely correspond to the loss of the benzyl group.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1500 (C=C, C=N stretch) |

| MS (m/z) | Molecular Ion Peak at ~223 (C₁₄H₁₃N₃) |

These are predicted values based on the structure of the compound and data from similar molecules.

X-ray Crystallography for Solid-State Structural Analysis of Indazole Scaffolds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. jyu.fi

While a specific crystal structure for this compound is not available, numerous crystal structures of other indazole derivatives have been reported. These studies reveal that the indazole ring system is generally planar. mdpi.com The crystal packing of these molecules is often stabilized by a network of intermolecular interactions. sciprofiles.com In the case of this compound, the amine group can act as a hydrogen bond donor, and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks in the solid state. researchgate.net The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice. uni-greifswald.de

The analysis of the crystal structure of related compounds, such as 1-benzyl-1H-benzimidazole, shows that the dihedral angle between the fused bicyclic system and the benzyl ring is a key conformational feature. researchgate.net

Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 |

| b (Å) | 8.1740 |

| c (Å) | 20.975 |

| β (°) | 97.839 |

Data for 1-benzyl-1H-benzimidazole, illustrating the type of information obtained from X-ray crystallography. researchgate.net

Advanced Analytical Methodologies for Research on 1 Benzyl 1h Indazol 3 Amine

Chromatographic Techniques for Analysis and Purification (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis and purification of 1-Benzyl-1H-indazol-3-amine and its derivatives. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of indazole derivatives. sielc.com The separation is typically achieved on a C18 or similar nonpolar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.comzenodo.org An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure the amine functional group is protonated, which results in sharper peaks and better chromatographic resolution. sielc.com For applications requiring collection of the purified compound for further testing, using a volatile modifier like formic acid is advantageous as it can be easily removed. sielc.com

Detection is commonly performed using an ultraviolet (UV) detector, as the indazole and benzyl (B1604629) rings contain chromophores that absorb UV light effectively. zenodo.org The choice of wavelength is optimized to maximize sensitivity for the compound of interest. For more complex mixtures or trace-level analysis, a mass spectrometer can be used as a detector (LC-MS), providing both retention time and mass-to-charge ratio data for unequivocal identification.

Purification: For purification purposes, preparative HPLC is a scalable version of the analytical method. sielc.com The crude synthetic product is dissolved in a suitable solvent and injected onto a larger-diameter column packed with the same stationary phase used for analytical method development. The fractions corresponding to the pure compound are collected as they elute from the column. Another common technique for purification is silica (B1680970) gel column chromatography, where separation is based on polarity. nih.govderpharmachemica.com A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol, is used to elute the compounds from the silica gel. derpharmachemica.comrsc.org Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| Analytical RP-HPLC | Newcrom R1, C18 | Acetonitrile, Water, Phosphoric Acid/Formic Acid sielc.com | UV, Mass Spectrometry (MS) | Purity check, reaction monitoring |

| Preparative HPLC | C18 | Scalable version of analytical mobile phase | UV, Fraction Collection | Isolation and purification of the compound sielc.com |

| Column Chromatography | Silica Gel 60 | Hexanes/Ethyl Acetate, Dichloromethane/Methanol derpharmachemica.comrsc.org | Thin-Layer Chromatography (TLC) | Bulk purification of synthetic products |

Spectroscopic Methods for Purity Assessment and Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity verification of this compound. A combination of methods is typically used to provide a comprehensive characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise structure of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the protons on the benzyl group (both the CH₂ and the phenyl ring) and the protons on the indazole ring system. derpharmachemica.comrsc.org The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are key parameters for assignment.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. nih.govrsc.org The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, C=N).

Theoretical calculations, such as those using the GIAO/DFT method, can be employed to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments with a high degree of confidence. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which in turn allows for the calculation of the elemental formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching of the amine group, C-H stretching for the aromatic and aliphatic parts, and C=C and C=N stretching within the aromatic rings. derpharmachemica.com

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment, connectivity | Signals for benzyl CH₂, benzyl phenyl protons, indazole aromatic protons, and amine (NH₂) protons. derpharmachemica.com |

| ¹³C NMR | Carbon skeleton | Distinct signals for each carbon in the benzyl and indazole moieties. nih.gov |

| Mass Spectrometry (HRMS) | Molecular weight, elemental formula | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃N₃). nih.govrsc.org |

| Infrared (IR) Spectroscopy | Functional groups | N-H stretches (amine), aromatic and aliphatic C-H stretches, C=C/C=N stretches. derpharmachemica.com |

Quantitative Analytical Methods in Preclinical Research Matrices

To evaluate the pharmacokinetic properties of this compound, it is necessary to measure its concentration accurately and precisely in complex biological matrices such as plasma, serum, or tissue homogenates. synexagroup.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and speed.

A typical quantitative LC-MS/MS method involves several key steps:

Sample Preparation: The biological sample is processed to extract the analyte and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system. A rapid gradient elution on a reverse-phase column is used to separate the analyte from any remaining matrix components in a short amount of time. sielc.com

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and provides excellent signal-to-noise ratios.

Method Validation: Before a bioanalytical method can be used to support preclinical studies, it must be rigorously validated according to guidelines from regulatory agencies like the FDA and EMA. synexagroup.com This validation process demonstrates that the method is reliable and suitable for its intended purpose. synexagroup.com Key validation parameters include:

Accuracy: Closeness of the measured concentration to the true concentration.

Precision: Repeatability of the measurements (intra- and inter-day).

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Sensitivity: The Lower Limit of Quantification (LLOQ).

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |

| Accuracy & Precision | Measured at multiple concentration levels (LOD, LQC, MQC, HQC). | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ). zenodo.org |

| Selectivity | Analysis of blank matrix from multiple sources to check for interferences. | No significant interfering peaks at the retention time of the analyte. |

| Matrix Effect | Assesses the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the matrix factor should be ≤15%. |

| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term). | Mean concentration should be within ±15% of the nominal concentration. |

Future Directions and Perspectives in 1 Benzyl 1h Indazol 3 Amine Research

Rational Design of Next-Generation Indazole-Based Research Probes

The rational design of novel molecules is a cornerstone of modern drug discovery. nih.gov For 1-Benzyl-1H-indazol-3-amine, future efforts will likely concentrate on the strategic modification of its structure to create highly potent and selective research probes. These probes are instrumental in elucidating complex biological pathways and validating new drug targets.

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the indazole core and its substituents influence biological activity. nih.gov For instance, the introduction of different groups at various positions on the indazole ring can significantly alter a compound's potency and selectivity. rowan.eduacs.org Future research will leverage advanced computational tools, such as molecular docking and dynamic simulations, to predict the binding interactions of novel this compound derivatives with their biological targets. nih.gov This in silico approach, combined with high-throughput screening, will accelerate the identification of next-generation probes with enhanced pharmacological profiles.

A key area of focus will be the design of probes with improved selectivity for specific protein kinases, a class of enzymes frequently targeted by indazole-based inhibitors. google.comtandfonline.com By fine-tuning the molecular architecture, researchers aim to develop probes that can differentiate between closely related kinases, thereby minimizing off-target effects. The development of such selective probes is crucial for dissecting the specific roles of individual kinases in health and disease. purdue.edu

Exploration of Novel Biological Targets for Therapeutic Development

While much of the research on this compound and its analogs has centered on their activity as kinase inhibitors, the versatility of the indazole scaffold suggests that it may interact with a broader range of biological targets. google.commdpi.com Future investigations will aim to uncover these novel targets, opening up new avenues for therapeutic intervention.

One promising area of exploration is the potential of indazole derivatives to modulate the activity of membrane transporters. These proteins play a critical role in cellular homeostasis and are implicated in various diseases, including cancer and multidrug resistance. samipubco.com Indazole-based ligands could serve as valuable tools to probe the function of these transporters and to develop new strategies for overcoming drug resistance. samipubco.com

Furthermore, the anti-inflammatory properties of some indazole derivatives, such as benzydamine (B159093), suggest that compounds like this compound could be explored for their potential in treating inflammatory conditions. biosynth.comnih.gov Research in this direction would involve screening against a panel of inflammatory mediators and their receptors to identify novel anti-inflammatory targets.

The following table summarizes some of the key biological targets that have been investigated for indazole-based compounds, highlighting the potential for future exploration with this compound derivatives.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | VEGFR, FGFR, ALK, c-Kit | Cancer |

| Membrane Transporters | P-glycoprotein | Multidrug Resistance |

| Enzymes | Cyclooxygenase (COX) | Inflammation |

| Receptors | Serotonin 5-HT₃ Receptor | Chemotherapy-induced nausea |

Implementation of Sustainable Synthetic Processes

The chemical synthesis of drug candidates is a resource-intensive process. As the demand for novel therapeutics grows, there is an increasing emphasis on developing sustainable and environmentally friendly synthetic methods. Future research on this compound will likely focus on implementing greener chemical processes for its synthesis and the synthesis of its derivatives.

This includes the exploration of more efficient catalytic systems, the use of safer and more benign solvents, and the development of one-pot or tandem reactions that reduce the number of synthetic steps and minimize waste generation. rsc.org For instance, recent advancements have demonstrated the use of copper-catalyzed N-arylation and photochemical methods for the synthesis of indazole derivatives under milder conditions. nih.govucdavis.edu

Moreover, the principles of atom economy will be a guiding factor in the design of new synthetic routes. This involves maximizing the incorporation of all materials used in the process into the final product. By embracing sustainable chemistry, the production of this compound and its analogs can become more cost-effective and have a reduced environmental footprint.

Role of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. acs.orgnih.govdntb.gov.ua For this compound research, these computational technologies will play a crucial role in accelerating the discovery and optimization of new drug candidates.

Furthermore, AI algorithms can be employed for de novo drug design, generating novel molecular structures with desired pharmacological properties. These algorithms can explore a vast chemical space to propose innovative this compound analogs that may not be conceived through traditional medicinal chemistry approaches. As these technologies continue to mature, their application will become increasingly integral to the rational design and development of the next generation of indazole-based therapeutics. nih.gov

Q & A

Q. What methodologies are recommended for synthesizing 1-Benzyl-1H-indazol-3-amine, and how can reaction yields be optimized?

A multistep synthesis approach is typically employed. For example, a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) can introduce the benzyl group to the indazole core . Optimization involves screening ligands (e.g., Xantphos), bases (e.g., NaOtBu), and solvents (e.g., toluene) to enhance catalytic efficiency. Precursor purification (e.g., column chromatography) and reaction monitoring via TLC or LC-MS are critical for yield improvement. Post-synthesis, recrystallization using ethanol/water mixtures can enhance purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR : Analyze - and -NMR spectra to verify benzyl proton signals (δ 4.5–5.5 ppm for CH) and indazole aromatic protons.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H] at m/z 238.12).

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for crystal structure determination. Hydrogen bonding and π-π stacking in the crystal lattice provide structural validation .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (e.g., 145–150°C).

- Solubility : Assess in DMSO, ethanol, and water using UV-Vis spectrophotometry.

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions, monitored by HPLC .

Advanced Research Questions

Q. How can reaction conditions be tailored to synthesize this compound derivatives with improved bioactivity?

- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at the indazole 5- or 6-position via Suzuki-Miyaura coupling.

- Pharmacophore Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate via in vitro assays (e.g., IC determination) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .

Q. How should contradictory biological activity data for this compound across studies be resolved?

- Meta-Analysis : Systematically review experimental variables (e.g., cell lines, assay protocols). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays.

- Dose-Response Curves : Re-evaluate using standardized protocols (e.g., NIH/NCATS guidelines).

- Structural Analogues : Compare activity trends with structurally related compounds (e.g., 5-bromo derivatives) to identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for optimizing the drug-likeness of this compound?

- ADMET Prediction : Use QikProp or SwissADME to estimate permeability (e.g., Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with kinase hinge regions).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N/Ar) for moisture-sensitive steps .

- Crystallography : For high-resolution data, collect at synchrotron facilities (λ = 0.7–1.0 Å) and refine with SHELXL-2018 .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.